N-Methyl-3-aminomethylindole

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFJNBXQXNWYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189826 | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36284-95-4 | |

| Record name | N-Methyl-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36284-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036284954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 36284-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-3-aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM87YT7IUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Indole Scaffold

An In-depth Technical Guide to N-Methyl-3-aminomethylindole: Core Properties and Scientific Applications

This document provides a comprehensive technical overview of N-Methyl-3-aminomethylindole, a significant member of the indole alkaloid family. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental chemical and physical properties, synthesis, analytical characterization, biological significance, and safe handling protocols. Our focus is on synthesizing field-proven insights with established scientific data to provide a practical and authoritative resource.

The indole ring system is a privileged structural motif in nature, forming the core of numerous bioactive compounds and pharmaceuticals.[1][2] N-Methyl-3-aminomethylindole (also known as 3-(methylaminomethyl)indole) belongs to this vital class of molecules. It is recognized as a plant metabolite, notably found in species such as barley and tomato, and serves as a crucial intermediate in the biosynthesis of other alkaloids like gramine.[3][4]

Beyond its natural occurrence, the N-Methyl-3-aminomethylindole scaffold is a valuable building block in medicinal chemistry. The indole framework is known to mimic peptide structures, enabling it to bind reversibly to a variety of enzymes and opening vast opportunities for the development of novel therapeutics with distinct mechanisms of action.[2] Derivatives have shown promise as potent anticancer agents, highlighting the compound's potential in drug discovery programs.[5][6] This guide aims to consolidate the core scientific knowledge on N-Methyl-3-aminomethylindole, providing a foundation for its application in research and development.

Chemical Identity and Physicochemical Properties

N-Methyl-3-aminomethylindole is structurally characterized by an indole nucleus substituted at the C3 position with a methylaminomethyl group. This combination of a heteroaromatic ring and a secondary amine function dictates its chemical behavior and physical properties.

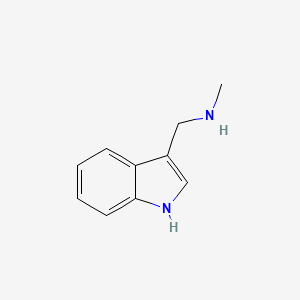

Diagram: Chemical Structure of N-Methyl-3-aminomethylindole

Caption: Chemical structure of N-Methyl-3-aminomethylindole.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-(1H-indol-3-yl)-N-methylmethanamine | [3] |

| Synonyms | 3-(Methylaminomethyl)indole, NMAMI | [3] |

| CAS Number | 36284-95-4 | [3] |

| Molecular Formula | C₁₀H₁₂N₂ | [3] |

| Molecular Weight | 160.22 g/mol | [3] |

| Appearance | Solid (inferred) | [7] |

| Solubility | Low water solubility is likely | [8] |

Synthesis and Purification

The synthesis of 3-aminomethylindoles is a well-established area of organic chemistry. These compounds are commonly prepared via the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. For N-Methyl-3-aminomethylindole, this involves a three-component condensation of indole, formaldehyde, and methylamine. Alternatively, modern synthetic protocols leverage transition-metal catalysis or multi-component reactions under mild conditions to achieve high yields and atom economy. [9]

Plausible Synthetic Workflow: Three-Component Coupling

A practical and efficient method for synthesizing N-Methyl-3-aminomethylindole is the one-pot, three-component coupling reaction between indole, an appropriate aldehyde (e.g., paraformaldehyde), and an N-alkylaniline or amine. [9]This approach is favored for its operational simplicity and often proceeds under mild, solvent-free conditions.

Diagram: Synthetic Workflow

Sources

- 1. Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ENZYME - 2.1.1.340 3-aminomethylindole N-methyltransferase [enzyme.expasy.org]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. researchgate.net [researchgate.net]

N-Methyl-3-aminomethylindole discovery and history

An In-Depth Technical Guide to N-Methyl-3-aminomethylindole: From Natural Occurrence to Synthetic Strategies and Therapeutic Potential

Abstract

N-Methyl-3-aminomethylindole, a secondary amine derivative of the indole scaffold, occupies a unique position at the intersection of natural product biochemistry and medicinal chemistry. While found endogenously in various plant species as a key intermediate in alkaloid biosynthesis, it also serves as a valuable and versatile building block for the synthesis of complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of N-Methyl-3-aminomethylindole, charting its history from its natural discovery to modern synthetic methodologies. We will delve into its physicochemical properties, detail validated synthetic protocols, and explore the burgeoning pharmacological applications of its derivatives, particularly in the fields of neuroinflammation and oncology. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this important indole derivative.

Introduction and Historical Context

The Indole Nucleus: A Privileged Scaffold

The indole ring system is a ubiquitous and highly significant structural motif in chemistry and biology. Its presence in the essential amino acid tryptophan makes it a fundamental component of proteins and a precursor to a vast array of bioactive molecules, including neurotransmitters (e.g., serotonin, melatonin) and complex alkaloids. This inherent biological relevance has established the indole nucleus as a "privileged scaffold" in medicinal chemistry, a core structure that can be decorated to interact with a wide range of biological targets.

Discovery in Nature: The Gramine Biosynthetic Pathway

The history of N-Methyl-3-aminomethylindole is intrinsically linked to the study of plant alkaloids. It is not a compound that was "discovered" in isolation but rather identified as a critical intermediate in the biosynthesis of gramine, a toxic indole alkaloid found in plants like barley (Hordeum vulgare).[1][2] The biosynthesis proceeds through two successive N-methylation steps starting from 3-aminomethylindole.[1][2] N-Methyl-3-aminomethylindole is the product of the first methylation and the substrate for the second. This enzymatic transformation is catalyzed by 3-aminomethylindole N-methyltransferase.[1][2] The compound has also been reported in other plant species, such as Solanum lycopersicum (tomato), highlighting its role as a natural plant metabolite.[3]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its synthesis, handling, and application in drug design. N-Methyl-3-aminomethylindole is an aminoalkylindole classified as a secondary amino compound.[3]

| Property | Value | Source |

| IUPAC Name | 1-(1H-indol-3-yl)-N-methylmethanamine | PubChem[3] |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem[3] |

| Molecular Weight | 160.22 g/mol | PubChem[3] |

| CAS Number | 36284-95-4 | PubChem[3] |

| Canonical SMILES | CNCC1=CNC2=CC=CC=C12 | PubChem[3] |

| InChIKey | BIFJNBXQXNWYOL-UHFFFAOYSA-N | PubChem[3] |

| Computed XLogP3 | 1.3 | PubChem[3] |

Synthesis and Methodologies

The synthesis of N-Methyl-3-aminomethylindole and its derivatives is crucial for enabling further research into their therapeutic potential. While various methods exist for functionalizing the indole ring, reductive amination stands out as a highly efficient and widely adopted strategy for this specific transformation.[4]

Core Synthetic Strategy: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. In the context of N-Methyl-3-aminomethylindole, the synthesis typically begins with an appropriate indole-3-carbaldehyde, which is reacted with methylamine to form an intermediate imine (or the corresponding enamine), which is then reduced in situ to the desired secondary amine.

The causality behind this experimental choice is clear:

-

Starting Material Availability: Indole-3-carbaldehydes are readily accessible, often prepared via the Vilsmeier-Haack reaction on the parent indole.[4]

-

Reaction Specificity: The reaction is highly specific. A mild reducing agent like sodium borohydride (NaBH₄) is chosen for its excellent chemoselectivity; it readily reduces the C=N bond of the imine while leaving the aromatic indole nucleus intact. This prevents over-reduction and unwanted side products.

Experimental Protocol: Synthesis via Reductive Amination

The following protocol is a representative example adapted from methodologies used for synthesizing similar 3-aminomethylindole derivatives.[4]

Step 1: Imine Formation

-

Dissolve 1 equivalent of 1H-indole-3-carbaldehyde in a 1:2:1 mixture of methanol/DCM/THF.

-

Add 1.2 equivalents of methylamine (often as a solution in THF or ethanol) to the mixture.

-

Add freshly activated 4 Å molecular sieves. The sieves are critical as they sequester the water molecule produced during imine formation, driving the reaction equilibrium towards the product and preventing hydrolysis of the imine.

-

Stir the mixture under a nitrogen atmosphere at room temperature for 8-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: In Situ Reduction

-

Once imine formation is complete (as indicated by TLC), cool the reaction mixture in an ice bath.

-

Carefully add 2 equivalents of sodium borohydride (NaBH₄) portion-wise. The low temperature helps to control the exothermic reaction.

-

Allow the solution to warm to room temperature and stir for an additional 16 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield pure N-Methyl-3-aminomethylindole.

Biological Significance and Therapeutic Applications

While the direct pharmacological profile of N-Methyl-3-aminomethylindole is not extensively documented, its role as a biosynthetic precursor and a synthetic scaffold is of paramount importance.

Natural Role: An Intermediate in Alkaloid Biosynthesis

As previously mentioned, the primary known biological role of N-Methyl-3-aminomethylindole is as an on-pathway intermediate in the biosynthesis of gramine in barley and other plants.[2] This pathway is a defense mechanism for the plant, as gramine is an antifeedant that deters herbivores.

A Scaffold for Modern Drug Discovery

The true value of N-Methyl-3-aminomethylindole in a research and development context is its utility as a core building block. By modifying this scaffold, scientists have developed potent and multifunctional drug candidates.

Anti-Neuroinflammatory Agents: Neuroinflammation is a key pathological component of neurodegenerative diseases like Alzheimer's and Parkinson's. A study published in the Journal of Medicinal Chemistry detailed the synthesis of 3-aminomethylindole derivatives designed to combat neuroinflammation.[4]

-

Findings: The synthesized compounds were potent inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated microglial cells.[4]

-

Mechanism of Action: The therapeutic effect was traced to the downregulation of inflammatory mediators like iNOS and COX-2. This was achieved through the suppression of the MAPK/NF-κB signaling pathways, which are critical regulators of the inflammatory response.[4]

Anticancer Agents: Other research has explored N-((1-methyl-1H-indol-3-yl)methyl) acetamide derivatives as potential anticancer agents. These compounds were designed to inhibit tubulin polymerization, a process essential for cell division, making it a validated target for cancer chemotherapy.[5] Several synthesized compounds showed potent antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines, demonstrating the versatility of the N-methyl-3-aminomethylindole scaffold in oncology research.[5]

Conclusion and Future Directions

N-Methyl-3-aminomethylindole has journeyed from being a relatively obscure plant metabolite to a synthetic building block of considerable interest in modern drug discovery. Its history is rooted in the fundamental biochemistry of plant defense mechanisms, yet its future lies in its potential as a scaffold for novel human therapeutics. The established synthetic routes, particularly reductive amination, provide a reliable and scalable platform for generating diverse chemical libraries based on this core structure.

Future research should focus on several key areas:

-

Exploring the Intrinsic Activity: A thorough investigation into the direct pharmacological activity of N-Methyl-3-aminomethylindole itself is warranted.

-

Expanding the Chemical Space: The development of new synthetic methodologies to functionalize both the indole ring and the amine of the scaffold will lead to novel derivatives with potentially improved potency and selectivity.

-

New Therapeutic Targets: While neuroinflammation and cancer are promising areas, the inherent properties of the indole nucleus suggest that derivatives of N-Methyl-3-aminomethylindole could be explored for activity against a wider range of targets, including those in infectious diseases and metabolic disorders.

References

-

Wynne, J. H., & Stalick, W. M. (2002). Synthesis of 3-[(1-aryl)aminomethyl]indoles. The Journal of Organic Chemistry, 67(16), 5850–5853. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. Retrieved January 10, 2026, from [Link]

-

Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. ACS Chemical Neuroscience, 12(15), 2856–2870. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-[(1-Aryl)aminomethyl]indoles | Request PDF. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96388, N-Methyl-1H-indole-3-methanamine. Retrieved January 10, 2026, from [Link].

-

MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules. Retrieved January 10, 2026, from [Link]

-

Yu, R., et al. (2021). Synthesis of 3-Methyl Indoles via Catellani Reaction. ResearchGate. Retrieved January 10, 2026, from [Link]

-

Wang, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 30(22), 127568. [Link]

-

EXPASY. (n.d.). ENZYME entry 2.1.1.340. Retrieved January 10, 2026, from [Link]

-

ExplorEnz. (n.d.). EC 2.1.1.340. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 472107, 1H-Indol-3-Ylmethanamine. Retrieved January 10, 2026, from [Link].

Sources

- 1. ENZYME - 2.1.1.340 3-aminomethylindole N-methyltransferase [enzyme.expasy.org]

- 2. enzyme-database.org [enzyme-database.org]

- 3. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-3-aminomethylindole: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-aminomethylindole, a derivative of the versatile indole scaffold, is a molecule of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole ring is a privileged structure in numerous biologically active compounds and natural products, and its functionalization at the 3-position has yielded a diverse array of pharmacologically significant molecules[1]. The introduction of a methylamino group at this position, as seen in N-Methyl-3-aminomethylindole, can significantly influence the compound's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of N-Methyl-3-aminomethylindole, detailing its molecular properties, a plausible synthetic route with a step-by-step protocol, and an exploration of its potential biological activities, with a focus on its emerging role in cancer research and its interaction with key cellular signaling pathways.

Physicochemical Properties of N-Methyl-3-aminomethylindole

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile. The key physicochemical data for N-Methyl-3-aminomethylindole are summarized in the table below. It is important to note that while some of these properties have been computationally predicted, they provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem[2] |

| Molecular Weight | 160.22 g/mol | PubChem[2] |

| CAS Number | 36284-95-4 | ChemShuttle[3] |

| Appearance | Not specified (likely an oil or solid) | - |

| Boiling Point (Predicted) | 311.7 ± 17.0 °C | ChemicalBook[4] |

| Melting Point | Not available (related compound 1H-Indol-3-ylmethanamine: 104-107 °C) | PubChem[5] |

| Solubility | Insoluble in water | ResearchGate[6] |

| LogP (Predicted) | 1.3 | PubChem[7] |

| pKa (Predicted) | 17.34 ± 0.30 | ChemicalBook[4] |

Synthesis and Characterization

The synthesis of N-Methyl-3-aminomethylindole can be approached through various synthetic strategies common in indole chemistry. A highly efficient and widely used method is the reductive amination of indole-3-carboxaldehyde with methylamine. This two-step, one-pot reaction is advantageous due to its operational simplicity and the ready availability of starting materials.

Synthetic Workflow: Reductive Amination

The synthesis proceeds via the initial formation of an imine intermediate from the condensation of indole-3-carboxaldehyde and methylamine, followed by in-situ reduction to the desired secondary amine.

Caption: Synthetic workflow for N-Methyl-3-aminomethylindole via reductive amination.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination of indole aldehydes[8].

Materials:

-

Indole-3-carboxaldehyde

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde (1.0 eq) in methanol.

-

Imine Formation: To the stirred solution, add methylamine solution (1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Work-up: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure N-Methyl-3-aminomethylindole.

Analytical Characterization

The structure and purity of the synthesized N-Methyl-3-aminomethylindole should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, a singlet for the N-methyl group, and a singlet or a multiplet for the methylene bridge protons. The chemical shifts will be influenced by the solvent used[9].

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the indole ring, the N-methyl carbon, and the methylene carbon. The chemical shifts of these carbons provide valuable structural information[10].

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 161.22. The fragmentation pattern can provide further structural confirmation, with expected cleavages at the C-C bond adjacent to the C-N bond of the aminomethyl side chain[11].

-

Biological Activity and Therapeutic Potential

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3-aminomethylindole scaffold, in particular, has been investigated for its potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the antitumor potential of 3-indolylmethanamines[1][12]. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including ovarian cancer and leukemia cells[13]. The mechanism of action often involves the induction of apoptosis, as evidenced by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP)[13].

Interaction with the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[14][15]. Several indole compounds have been identified as inhibitors of this pathway, making it a promising target for cancer therapy[2][16][17][18][19]. While direct studies on N-Methyl-3-aminomethylindole are limited, its structural similarity to other biologically active indoles suggests that it may also exert its effects through the modulation of this pathway. Inhibition of PI3K/Akt/mTOR signaling can lead to decreased cell proliferation and increased apoptosis in cancer cells.

Sources

- 1. Antitumor Activity of 3-Indolylmethanamines 31B and PS121912 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and evaluation of new antitumor 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor Activity of 3-Indolylmethanamines 31B and PS121912 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. adooq.com [adooq.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Methyl-3-aminomethylindole from Indole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing N-Methyl-3-aminomethylindole, a valuable building block in medicinal chemistry, from indole. We will delve into the mechanistic underpinnings of the primary synthetic strategies, offer detailed, field-tested protocols, and present comparative data to inform experimental design. This document is structured to serve as a practical resource for researchers engaged in the synthesis and application of indole derivatives.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for medicinal chemists.[2] The functionalization of the indole ring, particularly at the C3 position, is a critical step in the synthesis of a vast array of biologically active molecules.[3] N-Methyl-3-aminomethylindole, in particular, serves as a key intermediate for the synthesis of compounds with diverse pharmacological activities, including anticancer and antimicrobial agents.[4][5] This guide will focus on the practical synthesis of this important intermediate from the readily available starting material, indole.

Primary Synthetic Strategies

The synthesis of N-Methyl-3-aminomethylindole from indole can be efficiently achieved through two principal and well-established methodologies:

-

The Mannich Reaction: A one-pot three-component reaction that directly installs the aminomethyl group at the C3 position of indole.

-

Reductive Amination of Indole-3-carboxaldehyde: A two-step approach involving the formylation of indole followed by reductive amination.

The choice between these routes often depends on factors such as available starting materials, desired scale, and tolerance of functional groups in more complex substrates.

The Mannich Reaction: A Direct Approach

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons.[6][7] In the context of indole chemistry, it provides a highly efficient route to 3-aminomethylindoles.[8] The reaction involves the condensation of indole with formaldehyde and a secondary amine, in this case, methylamine, typically in an acidic medium.[9]

Mechanistic Insights

The reaction proceeds through the formation of an electrophilic Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and methylamine.[9] The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the iminium ion to form the desired product.[9] The acidic conditions facilitate both the formation of the iminium ion and the electrophilic substitution on the indole ring.

Diagram of the Mannich Reaction Workflow:

Caption: Workflow for the Mannich reaction synthesis.

Experimental Protocol: Mannich Reaction

This protocol is a representative procedure for the synthesis of N-Methyl-3-aminomethylindole via the Mannich reaction.

Materials:

-

Indole

-

Formaldehyde (37% aqueous solution)

-

Methylamine (40% aqueous solution)

-

Acetic Acid

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

To the cooled solution, add formaldehyde (1.1 equivalents) dropwise, followed by the dropwise addition of methylamine (1.1 equivalents).

-

Allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Pour the reaction mixture into a beaker of crushed ice and basify to pH 10-12 with a concentrated NaOH solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure N-Methyl-3-aminomethylindole.

Reductive Amination: A Two-Step Alternative

An alternative and equally viable route to N-Methyl-3-aminomethylindole involves a two-step sequence: the formylation of indole to produce indole-3-carboxaldehyde, followed by reductive amination with methylamine.

Step 1: Vilsmeier-Haack Formylation of Indole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] It utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of indole.[10]

Diagram of the Vilsmeier-Haack Reaction:

Caption: The Vilsmeier-Haack formylation of indole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of DMF (3 equivalents) in anhydrous DCM to 0 °C.

-

Slowly add POCl₃ (1.1 equivalents) to the cooled DMF solution, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

In a separate flask, dissolve indole (1 equivalent) in anhydrous DCM.

-

Add the indole solution dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium hydroxide, ensuring the final pH is basic.

-

Extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain crude indole-3-carboxaldehyde, which can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.[11]

Step 2: Reductive Amination of Indole-3-carboxaldehyde

Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[12] In this step, indole-3-carboxaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired N-Methyl-3-aminomethylindole.[13] Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[14]

Diagram of the Reductive Amination Workflow:

Sources

- 1. Carbonylative synthesis and functionalization of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. oarjbp.com [oarjbp.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. bhu.ac.in [bhu.ac.in]

- 10. orgsyn.org [orgsyn.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 14. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

An In-Depth Technical Guide to N-Methyl-3-aminomethylindole: Natural Occurrence, Analogs, and Biological Significance

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active compounds. Among these, N-Methyl-3-aminomethylindole stands out as a molecule of interest due to its natural occurrence and its role as a precursor and analog to compounds with significant pharmacological potential. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the natural sources, biosynthesis, and the expanding landscape of its synthetic analogs. We will explore detailed experimental protocols for isolation and synthesis, and dissect the mechanisms of action that underpin the therapeutic promise of this class of compounds.

Introduction to N-Methyl-3-aminomethylindole

N-Methyl-3-aminomethylindole, also known as N-methyl-1H-indole-3-methanamine, is a secondary amine and an indole alkaloid.[1] Its structure features an indole ring substituted at the third position with a methylaminomethyl group. This seemingly simple molecule serves as a crucial intermediate in the biosynthesis of other natural products and as a foundational structure for the development of novel therapeutic agents.

1.1 Chemical Profile and Significance

| Property | Value |

| IUPAC Name | 1-(1H-indol-3-yl)-N-methylmethanamine |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| CAS Number | 36284-95-4 |

The significance of N-Methyl-3-aminomethylindole extends beyond its mere existence in nature. Its structural motif is a key pharmacophore, and modifications to this core have led to the discovery of potent anticancer and antimicrobial agents. Understanding its natural origins and synthetic accessibility is therefore paramount for the continued exploration of its therapeutic potential.

1.2 Scope of the Guide

This guide will navigate through the following key areas:

-

The natural occurrence of N-Methyl-3-aminomethylindole in the plant kingdom.

-

The biosynthetic pathway leading to its formation.

-

A survey of its natural and synthetic analogs, with a focus on their biological activities.

-

Detailed, step-by-step experimental protocols for the isolation and synthesis of relevant compounds.

-

An exploration of the molecular mechanisms and signaling pathways through which its analogs exert their effects.

Natural Occurrence and Biosynthesis

N-Methyl-3-aminomethylindole has been identified as a natural constituent in several plant species, most notably in barley and tomato.

2.1 Distribution in the Plant Kingdom

-

Solanum lycopersicum (Tomato): The presence of N-Methyl-3-aminomethylindole has also been reported in tomatoes.[1] However, detailed quantitative analyses of its concentration in different tomato varieties or at various stages of ripening are yet to be extensively documented.

2.2 Biosynthetic Pathway in Hordeum vulgare

In barley, N-Methyl-3-aminomethylindole is an intermediate in the biosynthesis of gramine, a toxic indole alkaloid that plays a role in the plant's defense mechanisms. The pathway begins with the amino acid tryptophan.

The key enzyme in the latter stages of this pathway is 3-aminomethylindole N-methyltransferase . This enzyme catalyzes two successive N-methylation reactions, first converting 3-aminomethylindole to N-Methyl-3-aminomethylindole, and then further methylating it to produce gramine.

Analogs of N-Methyl-3-aminomethylindole: A Structural and Functional Overview

The structural framework of N-Methyl-3-aminomethylindole has inspired the exploration of a wide range of analogs, both from natural sources and through synthetic endeavors.

3.1 Naturally Occurring Analogs

While N-Methyl-3-aminomethylindole itself is a known natural product, the diversity of naturally occurring 3-aminomethylindole derivatives is vast. These compounds, often referred to as indole alkaloids, are found in various organisms, from plants to marine invertebrates.[3][4][5] Many of these natural analogs exhibit potent biological activities, serving as a rich source of inspiration for drug discovery.

3.2 Synthetic Analogs and Their Therapeutic Potential

The synthetic modification of the N-Methyl-3-aminomethylindole scaffold has yielded a plethora of compounds with promising therapeutic properties, particularly in the fields of oncology and infectious diseases.

3.2.1 Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 3-substituted indole derivatives. These compounds often exert their effects by interfering with critical cellular processes, such as cell division and signal transduction.

| Analog Class | Example Compound | Target Cancer Cell Lines | Mechanism of Action |

| N-((1-methyl-1H-indol-3-yl)methyl)acetamides | Compound 7d (a pyrazole derivative) | HeLa, MCF-7, HT-29 | Inhibition of tubulin polymerization |

| 3-Substituted Indoles | Unsubstituted phenyl and 3-nitrophenyl derivatives | Human colon carcinoma (HT-29), human ovarian adenocarcinoma (SK-OV-3) | Inhibition of c-Src kinase |

3.2.2 Antimicrobial Activity

The indole nucleus is also a key feature in many compounds with antimicrobial properties. Synthetic analogs of N-Methyl-3-aminomethylindole have shown efficacy against a range of bacterial and fungal pathogens.

| Analog Class | Example Compound | Target Microorganisms |

| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives | Compound 5d | Gram-positive and Gram-negative bacteria |

| (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Compound 8 | Gram-positive and Gram-negative bacteria |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives | N-methylated indolylbenzimidazole 3ag | C. albicans, S. aureus (including MRSA), M. smegmatis |

Experimental Protocols

This section provides detailed, field-proven methodologies for the isolation of indole alkaloids and the synthesis of a representative analog of N-Methyl-3-aminomethylindole.

4.1 Protocol 1: General Procedure for the Isolation of Indole Alkaloids from Plant Material (Adapted from Rauvolfia nukuhivensis)

This protocol provides a general framework for the extraction, fractionation, and purification of indole alkaloids from plant matrices.[6][7] It is a robust starting point that can be optimized for the specific plant material and target compound.

4.1.1 Principle

The method relies on a series of solvent extractions and chromatographic separations to isolate indole alkaloids based on their polarity and chemical properties. An initial extraction with a polar solvent is followed by liquid-liquid partitioning and column chromatography to purify the target compounds.

4.1.2 Materials and Reagents

-

Dried and ground plant material (e.g., bark, leaves)

-

Ethanol

-

Methanol

-

Dichloromethane

-

Tartaric acid

-

Ammonia solution

-

Chloroform

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Rotary evaporator

-

Chromatography columns

-

Thin Layer Chromatography (TLC) plates and developing chambers

4.1.3 Step-by-Step Procedure

4.1.3.1 Extraction

-

Macerate the dried, ground plant material in ethanol at room temperature for 16-24 hours.

-

Filter the mixture and concentrate the ethanol extract using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a 3% w/v aqueous solution of tartaric acid.

-

Filter the acidic solution to remove non-alkaloidal precipitates.

-

Basify the filtrate to pH 9-10 with a concentrated ammonia solution.

-

Extract the liberated alkaloids exhaustively with chloroform in a separatory funnel.

-

Combine the chloroform extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Concentrate the dried chloroform extract to yield the crude alkaloid fraction.

4.1.3.2 Fractionation

-

Subject the crude alkaloid fraction to vacuum liquid chromatography (VLC) or column chromatography on silica gel.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., from hexane to ethyl acetate to methanol).

-

Collect fractions and monitor their composition by TLC.

-

Combine fractions containing compounds with similar TLC profiles.

4.1.3.3 Purification

-

Subject the combined fractions to further chromatographic purification, such as preparative TLC or HPLC, to isolate the pure indole alkaloids.

4.1.4 Characterization

The structure of the isolated compounds should be elucidated using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic indole chromophore.

4.2 Protocol 2: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (A Representative Synthetic Analog)

This protocol outlines the synthesis of a specific N-Methyl-3-aminomethylindole analog with demonstrated anticancer activity.[8]

4.2.1 Principle

The synthesis involves a multi-step sequence starting from 1-methyl-1H-indole-3-carboxaldehyde. A reductive amination reaction is used to form the secondary amine, which is then acylated to yield the final acetamide derivative.

4.2.2 Materials and Reagents

-

1-methyl-1H-indole-3-carboxaldehyde

-

3,4,5-trimethoxyaniline

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Chloroacetyl chloride

-

Triethylamine

-

Acetonitrile

-

Potassium carbonate (K₂CO₃)

-

Pyrazole or triazole derivatives

-

Standard laboratory glassware and purification supplies

4.2.3 Step-by-Step Procedure

4.2.3.1 Synthesis of the Secondary Amine

-

To a solution of 1-methyl-1H-indole-3-carboxaldehyde and 3,4,5-trimethoxyaniline in methanol, add sodium borohydride in portions at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude secondary amine, which can be purified by column chromatography.

4.2.3.2 Acylation

-

To a solution of the secondary amine and triethylamine in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude chloroacetamide.

4.2.3.3 Final Coupling

-

To a solution of the chloroacetamide and a pyrazole or triazole derivative in acetonitrile, add potassium carbonate.

-

Reflux the reaction mixture for several hours until the starting material is consumed.

-

Cool the reaction, remove the solvent, and partition the residue between water and ethyl acetate.

-

Dry the organic layer, concentrate, and purify the final product by column chromatography.

Mechanisms of Action and Signaling Pathways

The biological activities of N-Methyl-3-aminomethylindole analogs are often attributed to their interaction with specific cellular targets, leading to the modulation of key signaling pathways.

5.1 Inhibition of Tubulin Polymerization

A significant number of indole-based compounds exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.

5.1.1 The Role of Microtubules in Cell Division

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. During mitosis, they form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. The continuous polymerization and depolymerization of microtubules are critical for the proper functioning of the mitotic spindle.

5.1.2 Mechanism of Inhibition by Indole Analogs

Certain N-Methyl-3-aminomethylindole analogs act as tubulin polymerization inhibitors.[9] They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest, the formation of abnormal mitotic spindles, and ultimately, apoptosis (programmed cell death).[10][11]

5.2 Inhibition of Src Kinase

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, survival, and migration.[12] Its aberrant activation is implicated in the development and progression of many human cancers.

5.2.1 The Src Kinase Signaling Pathway

Src kinase is a key node in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell growth and survival.[12] Upon activation by various upstream signals, such as growth factor receptors, Src phosphorylates a wide range of downstream substrates, leading to the activation of these pro-proliferative and anti-apoptotic pathways.

5.2.2 Mechanism of Inhibition by 3-Substituted Indoles

Certain 3-substituted indole derivatives have been identified as potent inhibitors of Src kinase.[11] By binding to the kinase domain of Src, these compounds block its catalytic activity, thereby preventing the phosphorylation of its downstream targets. This inhibition leads to the downregulation of key signaling pathways, resulting in reduced cell proliferation and the induction of apoptosis in cancer cells.

Future Perspectives and Conclusion

N-Methyl-3-aminomethylindole and its analogs represent a fertile ground for drug discovery and development. The natural occurrence of the parent compound provides a biological context and a starting point for synthetic exploration. The diverse and potent biological activities of its analogs, particularly in the realms of anticancer and antimicrobial therapies, underscore the therapeutic potential of this chemical class.

Future research should focus on several key areas:

-

Quantitative analysis of N-Methyl-3-aminomethylindole in its natural sources to better understand its physiological roles.

-

Exploration of novel synthetic methodologies to access a wider range of analogs with improved potency and selectivity.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways of active compounds.

-

Preclinical and clinical evaluation of the most promising candidates to translate their therapeutic potential into tangible clinical benefits.

References

-

Bio-protocol. (n.d.). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis. Retrieved from [Link]

-

Frontiers. (n.d.). UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L.. Retrieved from [Link]

- Google Patents. (n.d.). CN102432518A - Synthetic method of 3-methylindole.

-

JSM Central. (n.d.). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. Retrieved from [Link]

-

MDPI. (2022). Cellular pathway involved in Tubulin-polymerization inhibition. Retrieved from [Link]

-

MDPI. (n.d.). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

-

MDPI. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link]

-

MDPI. (n.d.). Src signaling pathways and function. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). UPLC-ESI-TOF-MS Profiling of Metabolome Alterations in Barley (Hordeum vulgare L.) Leaves Induced by Bipolaris sorokiniana. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a]. Retrieved from [Link]

-

ResearchGate. (n.d.). Cell signaling pathways induced by Src kinases. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Methylindole. Retrieved from [Link]

-

ScienceDirect. (n.d.). Monitoring of the dopamine D2 receptor agonists hordenine and N-methyltyramine during the brewing process and in commercial beer samples. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

N-Methyl-3-aminomethylindole: A Scaffolding Nexus for Neuro-inflammation, Microbial Pathogenesis, and Oncogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among the vast landscape of indole derivatives, N-Methyl-3-aminomethylindole and its analogues have emerged as a compelling class of molecules with a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the current understanding of N-Methyl-3-aminomethylindole's potential therapeutic applications, with a primary focus on its anti-inflammatory, neurotrophic, antimicrobial, and anticancer properties. We delve into the underlying mechanisms of action, supported by preclinical data, and provide detailed experimental protocols to facilitate further research and development in this promising area. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile molecular scaffold.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a ubiquitous structural motif in a vast array of biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] This heterocyclic scaffold's unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents.[2] The functionalization of the indole core at various positions has yielded compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2]

The 3-aminomethylindole moiety, in particular, has garnered significant attention as a key pharmacophore. This structural element can be found in various natural products and has been extensively utilized in the synthesis of compounds targeting a range of biological processes. The addition of an N-methyl group to the aminomethyl side chain, affording N-Methyl-3-aminomethylindole, further refines the molecule's physicochemical properties, potentially influencing its bioavailability, metabolic stability, and target engagement. While much of the existing research has focused on more complex derivatives, the foundational N-Methyl-3-aminomethylindole structure serves as a critical starting point for understanding the structure-activity relationships that govern the biological effects of this compound class. This guide will synthesize the current knowledge surrounding this core molecule and its derivatives, highlighting their potential as leads for the development of next-generation therapeutics.

Chemical Properties and Synthesis

N-Methyl-3-aminomethylindole is a derivative of indole, characterized by a methylaminomethyl group at the C3 position of the indole ring.[3]

IUPAC Name: 1-(1H-indol-3-yl)-N-methylmethanamine[3] Molecular Formula: C₁₀H₁₂N₂[3] Molecular Weight: 160.22 g/mol [3]

The synthesis of N-Methyl-3-aminomethylindole can be achieved through various synthetic routes. A common and efficient method is the Mannich reaction, which involves the aminoalkylation of an acidic C-H bond. In the context of indole, the C3 position is particularly susceptible to electrophilic substitution. The general Mannich reaction involves an aldehyde (formaldehyde), a secondary amine (methylamine), and the active hydrogen-containing compound (indole).

A plausible synthetic approach is a one-pot, three-component condensation reaction, which is favored for its operational simplicity and high atom economy.[4]

Potential Biological Activities and Underlying Mechanisms

While direct studies on N-Methyl-3-aminomethylindole are limited, a significant body of research on its closely related derivatives provides strong evidence for its potential biological activities across several therapeutic areas.

Anti-inflammatory and Neurotrophic Activities: A Dual-Pronged Approach to Neurodegenerative Diseases

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The activation of microglia, the resident immune cells of the central nervous system, can lead to the excessive production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins, contributing to neuronal damage.[5]

A series of 3-aminomethylindole derivatives have demonstrated potent anti-inflammatory effects in preclinical models.[5] These compounds have been shown to significantly inhibit the lipopolysaccharide (LPS)-stimulated production of NO in microglial cells.[5] This inhibitory effect is often associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade.[5]

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of 3-aminomethylindole derivatives are believed to be mediated through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5][6] These pathways are crucial regulators of the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of MAPK and NF-κB. Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including iNOS and COX-2. By inhibiting the activation of MAPK and NF-κB, 3-aminomethylindole derivatives can effectively dampen the inflammatory response in microglial cells.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties [mdpi.com]

An In-depth Technical Guide to N-Methyl-3-aminomethylindole and its Relationship to Gramine

This guide provides a comprehensive technical overview of the indole alkaloid gramine and its immediate biosynthetic precursor, N-Methyl-3-aminomethylindole (MAMI). It is intended for researchers, scientists, and professionals in drug development who are interested in the chemistry, biosynthesis, and biological activities of these related compounds. This document delves into their synthesis, physicochemical properties, and known biological effects, while also highlighting areas where further research is needed, particularly concerning MAMI.

Introduction: A Tale of Two Indoles

Gramine (N,N-dimethyl-1H-indole-3-methanamine) is a well-known indole alkaloid found in a variety of plants, most notably in barley (Hordeum vulgare), where it functions as a defense mechanism against herbivores.[1][2] Its structural simplicity belies a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects.[2]

Closely related to gramine is its immediate biosynthetic precursor, N-Methyl-3-aminomethylindole (MAMI), also known as N-norgramine.[3] MAMI is a secondary amine, differing from the tertiary amine gramine by the absence of one methyl group on the side chain nitrogen. While essential to the formation of gramine in nature, MAMI has been the subject of far less scientific investigation. This guide aims to synthesize the available knowledge on both compounds, drawing a clear line from the well-documented properties of gramine to the inferred and potential characteristics of its less-studied precursor.

The Biosynthetic Link: From Tryptophan to Gramine

The biosynthesis of gramine in plants such as barley is a fascinating enzymatic pathway that begins with the amino acid tryptophan. This pathway clearly illustrates the sequential relationship between 3-aminomethylindole (AMI), N-Methyl-3-aminomethylindole (MAMI), and gramine.[4]

The key steps are as follows:

-

Tryptophan to 3-Aminomethylindole (AMI): The pathway is initiated by the conversion of tryptophan to AMI. This step involves a complex rearrangement and is catalyzed by the enzyme AMI synthase.[4]

-

First Methylation: AMI to MAMI: AMI is then methylated by an N-methyltransferase (NMT) to form N-Methyl-3-aminomethylindole (MAMI).[5]

-

Second Methylation: MAMI to Gramine: A second methylation step, also catalyzed by NMT, converts MAMI into the final product, gramine.[5]

This pathway highlights that MAMI is a naturally occurring intermediate, and its presence is intrinsically linked to the production of gramine in plants.

Caption: Biosynthetic pathway of gramine from tryptophan.

Chemical Synthesis: From Laboratory Bench to Scalable Production

While gramine can be extracted from plant sources, chemical synthesis is often more practical for obtaining larger quantities for research and development.[2] The Mannich reaction is the most common and efficient method for synthesizing gramine and its analogs.[6][7]

Synthesis of Gramine via the Mannich Reaction

The Mannich reaction is a three-component condensation involving indole, formaldehyde, and a secondary amine, in this case, dimethylamine.[6][7]

Caption: Synthesis of gramine via the Mannich reaction.

Experimental Protocol: Acetic Acid-Catalyzed Synthesis of Gramine

This protocol is adapted from established literature procedures.[2]

Materials:

-

Indole

-

Formaldehyde (37% aqueous solution)

-

Dimethylamine (40% aqueous solution)

-

Glacial Acetic Acid

-

Ice

-

Sodium Hydroxide (NaOH) solution (30%)

-

Distilled Water

Procedure:

-

In a suitable flask, dissolve indole (1 equivalent) in glacial acetic acid.

-

To this solution, add a 40% aqueous solution of dimethylamine (1.2 equivalents). The mixture may warm up.

-

Cool the reaction mixture in an ice bath to approximately 10-15°C.

-

Slowly add a 37% aqueous solution of formaldehyde (1.2 equivalents) to the cooled mixture while stirring.

-

Allow the reaction to stir at room temperature for at least 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

-

While stirring vigorously, slowly add a 30% NaOH solution until the mixture is alkaline (pH > 10). This will cause the gramine to precipitate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold distilled water until the filtrate is neutral.

-

Dry the product under vacuum to obtain crude gramine, which can be further purified by recrystallization from acetone or ethanol.

Proposed Synthesis of N-Methyl-3-aminomethylindole (MAMI)

A dedicated, optimized synthesis for MAMI is not widely reported in the literature, likely due to the focus on its end-product, gramine. However, a logical synthetic approach would be to adapt the Mannich reaction by substituting dimethylamine with methylamine.

Hypothetical Protocol: Synthesis of MAMI via a Modified Mannich Reaction

Materials:

-

Indole

-

Formaldehyde (37% aqueous solution)

-

Methylamine (40% aqueous solution)

-

Glacial Acetic Acid

-

Ice

-

Sodium Hydroxide (NaOH) solution (30%)

-

Distilled Water

Procedure:

-

Dissolve indole (1 equivalent) in glacial acetic acid in a reaction flask.

-

Add a 40% aqueous solution of methylamine (1.2 equivalents) to the indole solution.

-

Cool the mixture in an ice bath to 10-15°C.

-

Slowly add a 37% aqueous solution of formaldehyde (1.2 equivalents) while maintaining the temperature and stirring.

-

Allow the reaction to proceed at room temperature for several hours, monitoring by TLC. It is anticipated that the reaction may be slower or have lower yields compared to the synthesis of gramine due to the different reactivity of methylamine.

-

Work-up the reaction as described for gramine, by pouring it onto ice and precipitating the product with NaOH.

-

Collect, wash, and dry the resulting solid. Purification may be achieved through recrystallization or column chromatography.

Physicochemical Properties: A Comparative Overview

The structural difference between gramine and MAMI—a tertiary versus a secondary amine—is expected to influence their physicochemical properties, such as polarity, pKa, and solubility.

| Property | Gramine (N,N-dimethyl-1H-indole-3-methanamine) | N-Methyl-3-aminomethylindole (MAMI) |

| Molecular Formula | C₁₁H₁₄N₂[8] | C₁₀H₁₂N₂[3] |

| Molar Mass | 174.24 g/mol [8] | 160.22 g/mol [3] |

| Appearance | White to off-white crystalline solid | Not widely reported, likely a solid |

| Melting Point | 138-139 °C[1] | Not widely reported |

| pKa | Estimated 9.5-10.5 (tertiary amine) | Estimated 10.0-11.0 (secondary amine) |

| Solubility | Soluble in ethanol, chloroform; sparingly soluble in water[9] | Expected to have slightly higher water solubility than gramine |

Biological and Pharmacological Activities: Knowns and Unknowns

The biological activities of gramine have been extensively studied, while those of MAMI remain largely unexplored.

Gramine: A Multifaceted Indole Alkaloid

Gramine exhibits a wide array of biological effects:

-

Antimicrobial Activity: It has shown inhibitory effects against various bacteria and fungi.[2]

-

Anti-inflammatory Effects: Gramine can suppress inflammatory responses, potentially through the inhibition of pro-inflammatory signaling pathways.[2]

-

Neuroprotective Properties: Studies have suggested that gramine may protect neurons from damage and could be a candidate for research in neurodegenerative diseases.[2]

-

Anticancer Potential: Some research has indicated that gramine and its derivatives can inhibit the proliferation of certain cancer cell lines.[10]

-

Serotonergic Activity: Gramine is known to act as a 5-HT2A receptor antagonist.[11]

Quantitative Biological Data for Gramine:

| Assay | Organism/Cell Line | Value | Reference |

| LD₅₀ (intravenous) | Mouse | 44.6 mg/kg | [1] |

| LD₅₀ (intravenous) | Rat | 62.9 mg/kg | [1] |

| LD₅₀ (intraperitoneal) | Mouse | 1334 mg/kg | [12] |

| IC₅₀ (AdipoR1 agonism) | Human | 4.2 µM | [13] |

| IC₅₀ (AdipoR2 agonism) | Human | 3.2 µM | [13] |

N-Methyl-3-aminomethylindole (MAMI): An Enigma with Potential

There is a significant lack of direct research into the biological activities of MAMI. However, based on its structural similarity to gramine and its role as a biosynthetic intermediate, we can hypothesize some potential properties:

-

Similar Biological Targets: It is plausible that MAMI interacts with some of the same biological targets as gramine, such as serotonin receptors, though likely with different affinity and efficacy.

-

Different Pharmacokinetics: As a secondary amine, MAMI is more polar than gramine, which could affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Potential as a Prodrug or Active Metabolite: In biological systems, gramine could potentially be demethylated to MAMI, making MAMI a metabolite of gramine. Conversely, if MAMI were administered, it could be methylated to gramine.

The lack of data on MAMI represents a significant knowledge gap and an opportunity for future research.

Structure-Activity Relationship (SAR): The Importance of a Methyl Group

The primary structural difference between gramine and MAMI is the presence of a second methyl group on the side-chain nitrogen of gramine. This seemingly minor difference can have profound effects on their biological activity:

-

Receptor Binding: The steric bulk and electronic properties of the dimethylamino group in gramine versus the methylamino group in MAMI will influence how they fit into and interact with the binding pockets of receptors and enzymes.

-

Basicity and Hydrogen Bonding: MAMI, as a secondary amine, has a proton that can act as a hydrogen bond donor, a capability that the tertiary amine of gramine lacks. This could lead to different binding interactions.

-

Lipophilicity: Gramine is more lipophilic than MAMI, which can affect its ability to cross cell membranes, including the blood-brain barrier.

Analytical Methodologies

The analysis of gramine and its precursors in plant extracts and synthetic mixtures is typically performed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV or mass spectrometry (MS) detection is a common method for the separation and quantification of gramine.[9] A similar method could be readily developed for MAMI.

-

Gas Chromatography (GC): GC, often coupled with MS, is another powerful technique for the analysis of these relatively volatile compounds.[14]

Safety and Handling

Gramine:

-

Hazards: Gramine is classified as harmful if swallowed and can cause skin and eye irritation.[8]

-

Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling gramine. Work should be conducted in a well-ventilated area or a fume hood.

N-Methyl-3-aminomethylindole (MAMI):

-

Hazards: While specific toxicity data is lacking, it is prudent to assume that MAMI has a similar hazard profile to gramine. It is listed as causing skin and eye damage, and respiratory irritation.[3]

-

Precautions: The same safety precautions as for gramine should be followed when handling MAMI.

Conclusion and Future Perspectives

Gramine is a well-characterized indole alkaloid with a rich history of chemical synthesis and a growing portfolio of documented biological activities. Its biosynthetic relationship with N-Methyl-3-aminomethylindole is clear, with MAMI serving as its direct precursor. However, MAMI itself remains a largely unexplored molecule.

This guide has synthesized the available information on both compounds, providing a framework for understanding their relationship. The significant gaps in our knowledge of MAMI's synthesis, physicochemical properties, and biological activities represent a compelling area for future research. A thorough investigation into MAMI could reveal novel pharmacological properties or provide a deeper understanding of the structure-activity relationships within this class of indole alkaloids. Such studies would be invaluable to the fields of medicinal chemistry and drug development.

References

- Reddit. (2025, January 16). Is Gramine a Low-Toxic Substance?

-

Wikipedia. (n.d.). Gramine. Retrieved from [Link]

- ResearchGate. (2025, August 9). GRAMIN AND ITS TOXICOLOGICAL ASSESSMENT.